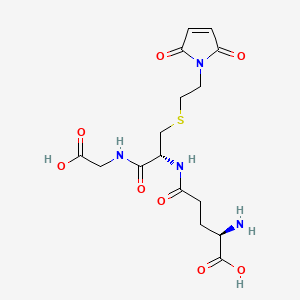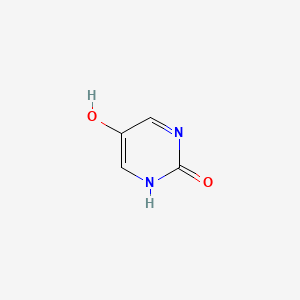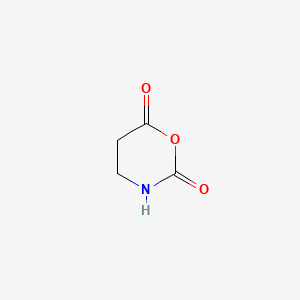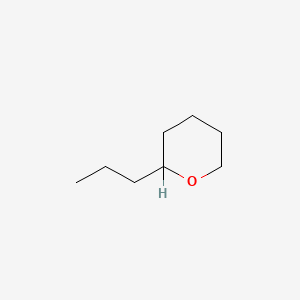
Stannane, diethyloxo-
Descripción general
Descripción
Stannane, diethyloxo- (DEO) is an organometallic compound composed of tin and oxygen, with the chemical formula Sn(C2H5)2O. It is a colorless, volatile liquid with a sweet odor and is soluble in both water and alcohol. DEO has a wide range of applications in the laboratory, including synthesis, catalysis, and as a reagent in organometallic reactions. In addition, DEO has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Therapeutic Potential
Organotin (IV) complexes, which include Diethyltin Oxide, have been the subject of interest because of their biomedical and commercial applications . They have been found to have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . These properties make them potential candidates for cancer chemotherapy .
Anti-microbial and Anti-inflammatory Activities
Organotin complexes, especially with Schiff base ligands, have been screened for their role in anti-microbial and anti-inflammatory activities . This opens up possibilities for their use in the development of new drugs and treatments.
Synthesis of Novel Therapeutic Molecules
The interaction between organic compounds and their metal ions, such as in organotin compounds, can help the scientific community design novel therapeutic molecules . The complexation increases the lipophilic character of the compounds, which can not only increase the potency of organic compounds but can also lower down the required dosages of action .
Industrial Applications
Organotin compounds, including Diethyltin Oxide, have found extensive industrial applications as polyvinyl chloride (PVC) stabilizers, agrochemicals, biocides, and wood preservatives .
Preparation of Organotin Compounds
Diethyltin Oxide can be prepared from methyl chloride and tin in the presence of a catalyst . This process has been commercially successful and is used in the industrial preparation of organotin compounds .
Catalyst in Direct Synthesis
Diethyltin Oxide can be used as a catalyst in the direct synthesis of organotin compounds . The efficiency of application is analyzed for different catalysts, and some possible mechanisms of these processes are discussed .
Mecanismo De Acción
Target of Action
Diethyltin Oxide, also known as Stannane, Diethyloxo-, is an organotin compound. Organotin compounds have been the subject of interest due to their biomedical applications . They have been shown to play a crucial role in cytotoxicity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .
Mode of Action
Organotin compounds, including Diethyltin Oxide, have been reported to have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . They have been screened for their role in anti-microbial and anti-inflammatory activities . The individual properties of the organotin and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity .
Biochemical Pathways
Organotin compounds have been reported to induce cell death via apoptosis through the mitochondrial intrinsic pathway . This suggests that they may affect pathways related to cell survival and death.
Pharmacokinetics
Organotin compounds are known to have a lipophilic character, which can increase the potency of organic compounds and lower down the required dosages of action .
Result of Action
Organotin compounds, including Diethyltin Oxide, have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure . They have been reported to have antitumor, anti-inflammatory, antifungal, and antimicrobial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyltin Oxide. It’s worth noting that exposure to environmental or pathological agents can lead to an imbalance between the pro-oxidants and antioxidants, which leads to oxidative stress . This could potentially influence the action of Diethyltin Oxide.
Propiedades
IUPAC Name |
diethyl(oxo)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQSQLWWRJUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313378 | |
| Record name | Stannane, diethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3682-12-0 | |
| Record name | Diethyltin oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, diethyloxo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, diethyloxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYLTIN OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WB3632R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene](/img/structure/B1619225.png)
![3-[(4-Chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1619227.png)




